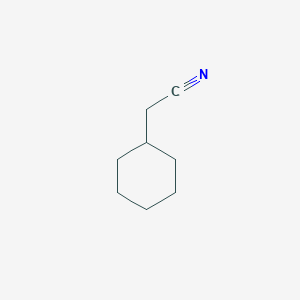

2-Cyclohexylacetonitrile

Descripción

Evolution of Research Interest in 2-Cyclohexylacetonitrile

While not as ubiquitously cited as some common laboratory reagents, this compound has garnered focused research interest, particularly in synthetic methodologies and the preparation of specific target molecules. Early investigations likely centered on fundamental reactivity studies of the nitrile group in the presence of the cyclohexyl substituent. More recent interest appears to be driven by its application as a building block in the synthesis of specialized chemical structures, including those with potential pharmacological or material science applications. The development of more efficient synthetic routes to this compound itself, such as the cyanation of cyclohexylmethyl bromide, has also contributed to its accessibility for research purposes. ijcps.com

Strategic Importance of this compound in Synthetic Chemistry

The strategic value of this compound in synthetic chemistry is primarily derived from the reactivity of its nitrile functional group. This group can undergo a variety of chemical transformations, making the compound a valuable precursor. myskinrecipes.com Key reactions include:

Hydrolysis: The nitrile group can be hydrolyzed to form cyclohexylacetic acid, a carboxylic acid with its own set of applications.

Reduction: Reduction of the nitrile yields 2-cyclohexylethanamine, a primary amine that serves as a key component in the synthesis of more elaborate compounds.

Nucleophilic Addition: The carbon atom of the nitrile group is electrophilic and can be attacked by nucleophiles, leading to the formation of various heterocyclic compounds and other complex structures.

This versatility allows chemists to introduce the cyclohexylmethyl moiety into a target molecule, a structural motif that can influence properties such as lipophilicity and conformational rigidity. It is utilized as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and fragrances. myskinrecipes.com Furthermore, it is employed in research and development to explore novel chemical pathways. myskinrecipes.com

Interactive Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₈H₁₃N |

| Molecular Weight | 123.20 g/mol nih.govmoldb.com |

| Boiling Point | 223.702°C at 760 mmHg myskinrecipes.com |

| CAS Number | 4435-14-7 nih.govmoldb.com |

Structure

3D Structure

Propiedades

IUPAC Name |

2-cyclohexylacetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N/c9-7-6-8-4-2-1-3-5-8/h8H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXFPACNADGXIQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10449481 | |

| Record name | 2-cyclohexylacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10449481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4435-14-7 | |

| Record name | 2-cyclohexylacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10449481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-cyclohexylacetonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Methodologies for the Synthesis of 2 Cyclohexylacetonitrile

Catalytic Hydrogenation Routes to 2-Cyclohexylacetonitrile

Catalytic hydrogenation is a cornerstone of synthetic organic chemistry, providing a direct method for the saturation of double bonds. In the context of this compound synthesis, this typically involves the reduction of an unsaturated precursor.

Hydrogenation of 1-Cyclohexenylacetonitrile to this compound

The most direct hydrogenation route to this compound is the saturation of the carbon-carbon double bond in 1-Cyclohexenylacetonitrile. This reaction involves the addition of molecular hydrogen (H₂) across the double bond in the presence of a metal catalyst.

The general transformation is as follows:

Substrate: 1-Cyclohexenylacetonitrile

Reagent: Hydrogen gas (H₂)

Product: this compound

Commonly employed catalysts for this type of transformation include platinum, palladium, and nickel, often supported on materials like carbon (e.g., Pd/C) to maximize surface area and catalytic efficiency. The reaction is typically carried out in a solvent under controlled temperature and pressure.

Optimization of Catalytic Systems for this compound Production

The efficiency and selectivity of the hydrogenation process are highly dependent on the catalytic system and reaction conditions. Optimization is key to achieving high yields and purity while minimizing costs and environmental impact. Key parameters for optimization include the choice of catalyst, solvent, temperature, and hydrogen pressure.

For instance, studies on the hydrogenation of similar cyclic ketones, such as cyclohexanone (B45756), have shown that bimetallic catalysts, like Platinum-Tin (Pt-Sn) alloys, can exhibit significantly higher activity than single-metal catalysts like Platinum alone. princeton.edu The addition of a second metal can modify the electronic properties and surface geometry of the catalyst, leading to lower activation energies. princeton.edu Computational and experimental studies often work in tandem to fine-tune catalysts, for example by modifying ligands or incorporating functional groups to enhance reactivity and selectivity. ibs.re.kr Bayesian optimization and other machine learning techniques are also emerging as powerful tools for exploring the vast design space of catalysts and reaction conditions to accelerate the discovery of optimal systems. arxiv.org

Below is a table illustrating hypothetical optimization parameters for the hydrogenation of 1-Cyclohexenylacetonitrile based on established principles for similar reactions.

| Parameter | Condition A | Condition B | Condition C | Expected Outcome |

| Catalyst | 5% Pd/C | 5% Pt/C | 5% Rh/Al₂O₃ | Palladium is often a good balance of activity and cost. Rhodium may offer higher activity but at a greater expense. |

| Solvent | Ethanol (B145695) | Ethyl Acetate (B1210297) | Hexane | Polar solvents like ethanol often facilitate hydrogenation. |

| H₂ Pressure | 1 atm | 10 atm | 50 atm | Higher pressure typically increases reaction rate but requires specialized equipment. |

| Temperature | 25°C | 50°C | 75°C | Increased temperature can speed up the reaction but may also lead to side reactions or catalyst degradation. princeton.edu |

Stereochemical Control in Hydrogenation toward this compound

When the cyclohexene (B86901) ring of the precursor contains existing stereocenters or when chiral catalysts are used, the stereochemical outcome of the hydrogenation becomes a critical consideration. The addition of hydrogen to the double bond typically occurs in a syn-fashion, meaning both hydrogen atoms add to the same face of the double bond.

In heterogeneous catalysis, the substrate adsorbs onto the surface of the metal catalyst, and hydrogen is delivered to one face of the molecule. The direction of this addition (from the "top" or "bottom" face) can be influenced by the steric bulk of substituents on the ring, which may preferentially block one face from approaching the catalyst surface. This substrate-controlled stereoselectivity is a key strategy for directing the formation of a specific stereoisomer.

For more precise control, homogeneous catalysts with chiral ligands can be employed. These catalysts can create a chiral environment around the double bond, leading to the preferential formation of one enantiomer over the other, a process known as asymmetric hydrogenation.

Alkylation and Substitution Approaches for this compound Synthesis

An alternative to hydrogenation involves constructing the molecule by forming the crucial bond between the cyclohexyl group and the acetonitrile (B52724) moiety. These methods rely on fundamental reactions of organic synthesis, namely carbon-carbon bond formation and nucleophilic substitution.

Strategies for Carbon-Carbon Bond Formation Leading to this compound

The formation of carbon-carbon bonds is central to organic synthesis. pharmacy180.comfiveable.me For this compound, the key disconnection is between the cyclohexyl ring and the cyanomethyl group (-CH₂CN). A primary strategy involves the reaction between a carbon nucleophile and a carbon electrophile. pharmacy180.com

Two plausible approaches are:

Using a Cyclohexyl Electrophile: A cyclohexyl derivative with a good leaving group (e.g., bromocyclohexane) can act as an electrophile. This would react with a nucleophile derived from acetonitrile, such as the carbanion formed by deprotonating acetonitrile with a strong base.

Using a Cyclohexyl Nucleophile: An organometallic reagent, such as a cyclohexyl Grignard reagent (cyclohexylmagnesium bromide), can act as a nucleophile. youtube.com This could then react with an electrophilic two-carbon nitrile-containing species, like chloroacetonitrile. This process of reversing the inherent polarity of a carbon atom is sometimes referred to as "umpolung". youtube.com

Transition metal-catalyzed cross-coupling reactions, such as Suzuki or Negishi couplings, represent more advanced methods for forming sp³-sp³ carbon-carbon bonds and could also be adapted for this synthesis. illinois.edu

Nucleophilic Substitution Reactions in this compound Synthesis

One of the most direct and common methods for synthesizing nitriles is through a nucleophilic substitution reaction. chemguide.co.ukchemrevise.org This approach is a practical application of the C-C bond formation strategy outlined above.

The reaction involves treating a cyclohexyl halide, such as bromocyclohexane (B57405) or chlorocyclohexane, with an alkali metal cyanide salt, typically sodium cyanide (NaCN) or potassium cyanide (KCN). chemistrystudent.com

Substrate: Cyclohexyl halide (e.g., Bromocyclohexane)

Nucleophile: Cyanide ion (:CN⁻)

Product: this compound

The mechanism of this reaction depends on the substrate. Since bromocyclohexane is a secondary alkyl halide, the reaction can proceed through both Sₙ1 and Sₙ2 pathways. chemguide.co.uk

Sₙ2 Mechanism: The cyanide nucleophile performs a backside attack on the carbon atom bonded to the halogen, displacing the halide ion in a single, concerted step. This mechanism leads to an inversion of stereochemistry at the reaction center. libretexts.org

Sₙ1 Mechanism: The carbon-halogen bond first breaks to form a secondary carbocation intermediate, which is then attacked by the cyanide nucleophile. This pathway would lead to a mixture of stereoisomers (racemization).

To favor the Sₙ2 pathway and avoid potential side reactions like elimination, reaction conditions are crucial. The use of a polar aprotic solvent, such as DMSO or acetone, is often preferred. Heating the reaction mixture under reflux is typically required to provide the necessary activation energy. libretexts.org It is also important to use an ethanolic solution of the cyanide to prevent the presence of water, which could lead to the formation of cyclohexanol (B46403) as a byproduct. chemguide.co.uklibretexts.org

| Reactant 1 | Reactant 2 | Solvent | Conditions | Reaction Type |

| Bromocyclohexane | Potassium Cyanide (KCN) | Ethanol | Heat under reflux | Nucleophilic Substitution chemrevise.org |

| Chlorocyclohexane | Sodium Cyanide (NaCN) | DMSO | Heat | Nucleophilic Substitution |

| Iodohexane | Potassium Cyanide (KCN) | Acetone | Heat under reflux | Nucleophilic Substitution |

Cyanation Reactions in the Formation of this compound

Cyanation reactions are fundamental to the synthesis of nitriles and involve the introduction of a cyano group into a molecule. wikipedia.org These transformations are valuable as they create carbon-carbon bonds and provide a versatile nitrile functional group that can be further transformed. wikipedia.orgsnnu.edu.cn

Direct cyanation typically involves the nucleophilic substitution of a leaving group on a sp³-hybridized carbon with a cyanide ion. This approach is a straightforward method for synthesizing alkyl nitriles like this compound. wikipedia.org The most common variant is the Kolbe nitrile synthesis, where an alkyl halide reacts with an alkali metal cyanide.

For the synthesis of this compound, this would involve the reaction of a cyclohexylmethyl halide (e.g., cyclohexylmethyl bromide) with a cyanide source such as sodium cyanide (NaCN) or potassium cyanide (KCN). The reaction proceeds via an SN2 mechanism.

Table 1: Examples of Direct Cyanation Reactions for Alkyl Nitriles

| Substrate | Cyanide Source | Catalyst/Conditions | Product Type |

|---|---|---|---|

| Primary Alkyl Halides (e.g., R-CH₂-Br) | NaCN, KCN | Polar aprotic solvent (e.g., DMSO, DMF) | Alkyl Nitrile (R-CH₂-CN) |

| Primary Alkyl Sulfonates (e.g., R-CH₂-OTs) | NaCN, KCN | Polar aprotic solvent | Alkyl Nitrile (R-CH₂-CN) |

| Secondary Alkyl Halides | Zn(CN)₂ | Nickel catalyst | Alkyl Nitrile |

This table presents generalized direct cyanation methods applicable to the synthesis of alkyl nitriles.

Modern variations aim to use less toxic cyanide sources. For instance, nickel-catalyzed cyanation of unactivated alkyl chlorides or bromides can be achieved using zinc cyanide (Zn(CN)₂), which is less acutely toxic than alkali metal cyanides. organic-chemistry.org

An alternative route to aliphatic nitriles involves the formation and subsequent transformation of cyanohydrins. Cyanohydrins are synthesized by the reaction of an aldehyde or ketone with a cyanide source. wikipedia.orgd-nb.info These compounds are versatile intermediates in the synthesis of various biologically active molecules. informahealthcare.com

In a pathway to synthesize derivatives of this compound, cyclohexanecarboxaldehyde (B41370) would first be converted to its corresponding cyanohydrin, 2-cyclohexyl-2-hydroxyacetonitrile. This is achieved by reacting the aldehyde with hydrogen cyanide (HCN) or a safer alternative like trimethylsilyl (B98337) cyanide (TMSCN). The hydroxyl group of the resulting cyanohydrin can then be modified or removed to yield various derivatives. For example, reduction of the hydroxyl group would lead to the parent compound, this compound.

Table 2: Synthesis of Chiral Cyanohydrins from Aldehydes

| Aldehyde Substrate | Enzyme Catalyst | Product Configuration |

|---|---|---|

| Aromatic Aldehydes | (S)-Oxynitrilase | (S)-Cyanohydrins |

This table illustrates the enzymatic synthesis of chiral cyanohydrins, a key step in cyanohydrin-based routes. Source: d-nb.info

One-Pot Synthetic Strategies for this compound

A hypothetical one-pot synthesis of this compound could start from cyclohexanemethanol. The alcohol could be converted in situ to a good leaving group (e.g., a tosylate or a bromide) and then reacted with a cyanide source in the same pot to yield the final product.

Tandem reactions, also called domino or cascade reactions, are a subclass of one-pot reactions where subsequent transformations occur under the same reaction conditions after an initial chemical event. mdpi.comnih.gov They are powerful tools for building molecular complexity with high efficiency. mdpi.com

A potential tandem strategy for producing this compound could involve the isomerization and subsequent hydrocyanation of a suitable cyclohexyl-containing olefin. For example, a nickel complex could catalyze the regioselective isomerization of an internal olefin to a terminal olefin, followed by the hydrocyanation to yield the desired linear nitrile. organic-chemistry.org This avoids the use of pre-functionalized starting materials. organic-chemistry.org

Multi-component reactions (MCRs) are convergent chemical reactions where three or more starting materials react to form a product in a single synthetic operation. baranlab.orgcaltech.edu This product contains significant portions of all the initial components. researchgate.net MCRs are highly valued for their ability to rapidly generate libraries of structurally diverse molecules. nih.gov

While a direct MCR for this compound is not common, these reactions are exceptionally well-suited for producing its analogues. For instance, the Strecker reaction, the first reported MCR, synthesizes α-aminonitriles from an aldehyde, an amine, and a cyanide source. baranlab.orgnih.gov Using cyclohexanecarboxaldehyde, various amines, and a cyanide salt would produce a range of α-amino-2-cyclohexylacetonitrile derivatives.

Table 3: Key Multi-Component Reactions for Synthesizing Nitrile Analogues

| Reaction Name | Components | Product |

|---|---|---|

| Strecker Synthesis | Aldehyde/Ketone + Amine + Cyanide Source | α-Aminonitrile |

| Ugi Reaction | Aldehyde/Ketone + Amine + Isocyanide + Carboxylic Acid | α-Acylamino Amide |

This table outlines prominent MCRs that can be adapted to synthesize analogues of this compound.

Green Chemistry Considerations in this compound Synthesis

Green chemistry, or sustainable chemistry, focuses on designing chemical products and processes that minimize the use and generation of hazardous substances. nih.govpaperpublications.org The principles of green chemistry can be applied to the synthesis of this compound to make the processes more environmentally benign. jetir.org

Key green considerations include:

Safer Reagents: Replacing highly toxic cyanide sources like HCN gas and alkali metal cyanides with less toxic alternatives such as zinc cyanide (Zn(CN)₂) or potassium ferrocyanide (K₄[Fe(CN)₆]). organic-chemistry.orgwjarr.com Acetonitrile has also been explored as a safe cyano source in some reactions. tcichemicals.com

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. paperpublications.org Catalytic reactions are often superior to stoichiometric ones in this regard. wjarr.com

Use of Catalysis: Employing catalytic rather than stoichiometric reagents to reduce waste. researchgate.net For example, using a nickel or palladium catalyst for cyanation reactions allows for the use of less reactive starting materials and reduces inorganic waste. wikipedia.orgorganic-chemistry.org

Safer Solvents: Replacing hazardous organic solvents with greener alternatives like water, supercritical CO₂, or ionic liquids, or performing reactions under solvent-free conditions. nih.govnih.govpaperpublications.org

Energy Efficiency: Conducting reactions at ambient temperature and pressure to reduce energy consumption. jetir.org The development of highly active catalysts can facilitate this.

By integrating these principles, the synthesis of this compound and its derivatives can be made safer, more efficient, and more sustainable.

Maximizing Atom Economy in this compound Production

Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction in converting reactants into the desired product. An ideal reaction would have 100% atom economy, meaning all atoms from the reactants are incorporated into the final product, with no byproducts. The synthesis of nitriles from primary alcohols is a noteworthy example of a reaction pathway that can achieve high atom economy. acs.org

C₆H₁₁CH₂CH₂OH + NH₃ → C₆H₁₁CH₂CN + 2H₂O

In this reaction, the only byproduct is water, leading to a high theoretical atom economy. The efficiency of this process hinges on the development of effective catalysts that can facilitate the dehydrogenation of the alcohol to an aldehyde intermediate, followed by condensation with ammonia (B1221849) to form an imine, and subsequent dehydrogenation to the nitrile.

Several catalytic systems have been investigated for the synthesis of various nitriles from alcohols, which could be adapted for this compound production. These include:

Copper-based catalysts: A mild, aerobic, catalytic synthesis of nitriles from alcohols and aqueous ammonia has been developed using a CuI, bpy, and TEMPO catalyst system in the presence of oxygen. organic-chemistry.org This method is applicable to a broad range of functionalized aromatic and aliphatic alcohols. organic-chemistry.org

Iron-based catalysts: Single-atom iron catalysts supported on nitrogen-doped porous carbon have shown high efficiency in the ammoxidation of alcohols to nitriles using aqueous ammonia under air. thieme-connect.com These catalysts are advantageous due to the abundance and low cost of iron.

Ruthenium-based catalysts: Ruthenium hydroxide (B78521) supported on materials like alumina (B75360) (Al₂O₃) or titania (TiO₂) has been used for the ammoxidation of alcohols to nitriles. rsc.org

The table below summarizes representative research findings for the synthesis of various nitriles from alcohols, illustrating the potential for high yields and atom economy.

| Catalyst System | Starting Alcohol | Product Nitrile | Yield (%) | Atom Economy (%) (approx.) | Reference |

| CuI/bpy/TEMPO | Benzyl alcohol | Benzonitrile | 95 | 88 | organic-chemistry.org |

| Fe₁-N-C | Benzyl alcohol | Benzonitrile | ≤99 | 88 | thieme-connect.com |

| Ru(OH)ₓ/Al₂O₃ | Benzyl alcohol | Benzonitrile | 98 | 88 | rsc.org |

| Ni catalyst (electrosynthesis) | Benzyl alcohol | Benzonitrile | 62.9 (Faradaic Efficiency) | 88 | rsc.org |

Atom economy is calculated based on the ideal reaction of the alcohol with ammonia to produce the nitrile and water.

Development of Environmentally Benign Synthetic Protocols for this compound

The development of environmentally benign synthetic protocols for this compound extends beyond atom economy to include the use of green solvents, recyclable catalysts, and milder reaction conditions. The ammoxidation of alcohols over heterogeneous catalysts is a prime example of a sustainable process for nitrile preparation due to its use of inexpensive and sustainable raw materials and recyclable catalysts. rsc.orgrsc.orgresearchgate.net

Key Features of Environmentally Benign Protocols:

Use of Water as a Solvent or Byproduct: Many modern nitrile synthesis methods from alcohols utilize aqueous ammonia, making the process greener. organic-chemistry.orgthieme-connect.com The only byproduct in the ideal ammoxidation reaction is water. acs.org

Heterogeneous Catalysis: The use of solid catalysts simplifies product purification and allows for catalyst recycling, reducing waste and cost. rsc.orgrsc.orgresearchgate.net For instance, cobalt and manganese oxide-supported catalysts have been developed for the ammoxidation of alcohols. rsc.org

Aerobic Oxidation: Utilizing molecular oxygen from the air as the oxidant is a key feature of green chemistry, as it is abundant, inexpensive, and non-toxic, with water being the only byproduct. organic-chemistry.orgrsc.org

Solvent-Free Conditions: The development of solvent-free ammoxidation of alcohols to nitriles further enhances the environmental credentials of the synthesis. acs.org

Electrosynthesis: The direct electrosynthesis of nitriles from primary alcohols and ammonia using simple nickel catalysts in aqueous electrolytes presents a promising green alternative, operating under benign conditions at room temperature. rsc.orgchemrxiv.org

The table below presents a comparison of different environmentally benign approaches for nitrile synthesis that could be applicable to this compound.

| Synthetic Approach | Catalyst | Oxidant/Method | Solvent | Key Environmental Benefits |

| Catalytic Ammoxidation | Heterogeneous (e.g., Ru, Co, Fe-based) | Molecular Oxygen (Air) | Often aqueous or solvent-free | Recyclable catalyst, use of air as oxidant, water as byproduct. rsc.orgrsc.orgacs.org |

| Aerobic Catalysis | Homogeneous (e.g., CuI/bpy/TEMPO) | Molecular Oxygen (Air) | Aqueous Ammonia | Mild conditions, use of air as oxidant. organic-chemistry.org |

| Electrosynthesis | Nickel | Electrochemical | Aqueous Electrolyte | Benign conditions, avoids traditional oxidants. rsc.orgchemrxiv.org |

The direct conversion of 2-cyclohexylethanol (B1346017) or cyclohexylmethanol to this compound using these green catalytic methods represents a significant advancement over traditional synthetic routes that may involve toxic cyanating agents and generate substantial waste. Future research will likely focus on optimizing these catalytic systems for the specific synthesis of this compound to achieve high yields and selectivity under even milder and more sustainable conditions.

Mechanistic Organic Chemistry of 2 Cyclohexylacetonitrile Reactions

Reaction Mechanism Elucidation for 2-Cyclohexylacetonitrile Transformations

The transformation of this compound can proceed through various reaction pathways, the elucidation of which often involves a combination of experimental and computational studies. The nitrile group and the alpha-protons to the nitrile are the primary sites of reactivity.

The reactions of nitriles, including this compound, are characterized by the formation of distinct reaction intermediates. chemistrysteps.com These transient species are typically not isolated but are inferred from kinetic data, spectroscopic studies, and trapping experiments.

Key reaction intermediates in the chemistry of this compound include:

Enolates/Carbanions: In the presence of a strong base, such as lithium diisopropylamide (LDA), the α-carbon of this compound can be deprotonated to form a resonance-stabilized carbanion, also known as an enolate equivalent. youtube.comyoutube.com This nucleophilic intermediate is central to α-alkylation and other C-C bond-forming reactions. youtube.comyoutube.comyoutube.com The formation of this enolate is a critical step in the alpha-alkylation of nitriles. youtube.com

Imine Anions: During the reduction of the nitrile group with hydride reagents like lithium aluminum hydride (LiAlH₄) or diisobutylaluminium hydride (DIBALH), a hydride ion adds to the electrophilic carbon of the nitrile, forming an imine anion intermediate. libretexts.orglibretexts.org This intermediate is then further reduced or hydrolyzed. libretexts.org

Imidic Acids: In the acid-catalyzed hydrolysis of nitriles, the nitrogen atom is protonated, which activates the carbon-nitrogen triple bond for nucleophilic attack by water. chemistrysteps.com This leads to the formation of a protonated imidic acid intermediate, which then tautomerizes to an amide. chemistrysteps.com

Dianions: In strong reducing conditions, such as with LiAlH₄, a second hydride addition to the imine anion intermediate can occur, leading to the formation of a dianion. libretexts.orglibretexts.org This dianion is then protonated during aqueous workup to yield a primary amine. libretexts.org

Arylpalladium Enolate Complexes: In transition metal-catalyzed reactions, such as the palladium-catalyzed α-arylation of nitriles, an arylpalladium enolate intermediate is proposed. nih.gov This species is formed from the reaction of an enolate with an arylpalladium complex and subsequently undergoes reductive elimination to form the α-arylated product. nih.gov

The following table summarizes common reactions of the nitrile group and the corresponding intermediates.

| Reaction | Reagent(s) | Key Intermediate(s) | Final Product |

| α-Alkylation | 1. LDA2. Alkyl halide | Enolate/Carbanion | α-Alkylated nitrile |

| Reduction to Amine | 1. LiAlH₄2. H₂O | Imine anion, Dianion | Primary amine |

| Reduction to Aldehyde | 1. DIBALH2. H₂O | Imine anion | Aldehyde |

| Hydrolysis (Acidic) | H₃O⁺, heat | Protonated imidic acid | Carboxylic acid |

| α-Arylation | Aryl halide, Pd catalyst, base | Arylpalladium enolate | α-Aryl nitrile |

The transition state is a fleeting, high-energy configuration along the reaction coordinate that dictates the reaction rate. nih.gov Characterizing the transition state of reactions involving this compound is typically achieved through computational chemistry methods, as experimental observation is extremely challenging. nih.govucsb.edu

Computational Approaches:

Quantum Mechanics (QM) Calculations: Methods like Density Functional Theory (DFT) are used to model the potential energy surface of a reaction. uchicago.edu By locating the first-order saddle point on this surface, the geometry and energy of the transition state can be determined. ucsb.edunih.gov Vibrational frequency analysis is then performed to confirm the presence of a single imaginary frequency, which corresponds to the motion along the reaction coordinate. nih.gov

Synchronous Transit-Guided Quasi-Newton (QST2) Method: This approach is used to locate a transition state by generating an initial guess based on the structures of the reactant and product. ucsb.edu

Eigenvector Following: This method involves starting from a guess structure and optimizing it towards the transition state by following the eigenvector associated with the negative eigenvalue of the Hessian matrix. ucsb.edu

Quantum Mechanics/Molecular Mechanics (QM/MM) Calculations: For enzyme-catalyzed reactions, QM/MM methods can be employed to study the reaction mechanism. nih.gov The reactive center, including the substrate and key active site residues, is treated with a high level of QM theory, while the rest of the enzyme is modeled using more computationally efficient molecular mechanics. nih.gov

In the context of this compound, these computational tools can be applied to study various transformations. For instance, in an SN2-type α-alkylation, the transition state would involve the simultaneous formation of a new carbon-carbon bond and the breaking of the carbon-leaving group bond. youtube.com For the reduction of the nitrile group, the transition state would involve the approach of a hydride ion to the electrophilic carbon. In enzyme-catalyzed reactions, such as those involving nitrilases, computational modeling can help elucidate the role of active site amino acids in stabilizing the transition state of nitrile hydrolysis. nih.gov

Catalysis in this compound Chemistry

Catalysis offers efficient and selective routes for the transformation of this compound. Organocatalysis, transition metal catalysis, and biocatalysis each provide unique advantages for the functionalization of this compound.

Organocatalysis utilizes small organic molecules to accelerate chemical reactions. While specific examples using this compound as a substrate are not extensively documented, methodologies applied to similar structures, particularly those involving a cyclohexyl ring or a nitrile group, are highly relevant.

Enamine and Iminium Catalysis: Chiral secondary amines can catalyze reactions of aldehydes and ketones through the formation of nucleophilic enamine or electrophilic iminium ion intermediates. rsc.org For instance, the proline-catalyzed direct asymmetric aldol (B89426) reaction between cyclohexanone (B45756) and ethyl phenylglyoxylate (B1224774) demonstrates the construction of a tetrasubstituted carbon center adjacent to a cyclohexyl ring with high stereoselectivity. nih.gov Similar strategies could potentially be adapted for reactions involving derivatives of this compound.

Chiral Brønsted Acid Catalysis: Chiral phosphoric acids can act as Brønsted acid catalysts, activating substrates through protonation and creating a chiral environment for stereoselective transformations. nih.gov These catalysts are effective in promoting reactions such as enantioselective [2+2] photocycloadditions via the formation of chiral iminium ions. nih.gov

N-Heterocyclic Carbene (NHC) Catalysis: N-Heterocyclic carbenes are versatile organocatalysts capable of promoting a variety of transformations, including the esterification of α,β-unsaturated aldehydes. nih.gov The proposed mechanism involves the formation of a Breslow intermediate. nih.gov

The following table summarizes potential organocatalytic approaches for the functionalization of this compound or related compounds.

| Catalyst Type | Activation Mode | Potential Application for this compound Derivatives |

| Chiral Secondary Amines (e.g., Proline) | Enamine/Iminium Ion Formation | Asymmetric α-functionalization of a ketone derivative. |

| Chiral Phosphoric Acids | Chiral Ion Pair Formation | Enantioselective additions to the nitrile group or α-position. |

| N-Heterocyclic Carbenes | Breslow Intermediate Formation | Reactions involving the α-position or functionalized derivatives. |

Transition metal catalysis provides powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. snnu.edu.cnrsc.org The functionalization of the α-position of this compound is a key application of this type of catalysis.

Palladium-Catalyzed α-Arylation: A well-established method for the functionalization of nitriles is the palladium-catalyzed α-arylation. nih.gov This reaction typically involves the coupling of an aryl halide with the enolate of the nitrile, generated in situ with a base. nih.gov The catalytic cycle is proposed to proceed through an oxidative addition of the aryl halide to a Pd(0) complex, followed by reaction with the nitrile enolate to form an arylpalladium enolate intermediate, which then undergoes reductive elimination to yield the α-arylated product and regenerate the Pd(0) catalyst. nih.gov

Copper-Catalyzed α-Alkylation: Copper-based catalytic systems have also been developed for the α-alkylation of aryl acetonitriles with alcohols. researchgate.net Mechanistic investigations suggest that these reactions can proceed via a hydrogen atom abstraction mechanism. researchgate.net

Carbene Insertion into C-H Bonds: Transition metal complexes can catalyze the insertion of carbenes into C-H bonds, offering a direct method for C-H functionalization. snnu.edu.cn While challenging, this approach could potentially be applied to the cyclohexyl ring of this compound.

The table below outlines key features of transition metal-catalyzed functionalization applicable to this compound.

| Metal | Reaction Type | Key Intermediate | Ligand Examples |

| Palladium | α-Arylation | Arylpalladium enolate | Alkylphosphines, N-Heterocyclic Carbenes |

| Copper | α-Alkylation | Copper-hydride species | TMEDA (N,N,N′,N′-tetramethylethylenediamine) |

| Rhodium/Iridium | C-H Functionalization | Organometallic complexes | Various phosphine (B1218219) and nitrogen-based ligands |

Biocatalysis utilizes enzymes to perform chemical transformations with high selectivity and under mild conditions. The nitrile group of this compound is a key target for enzymatic conversion.

Nitrilases: A significant class of enzymes for nitrile transformations are nitrilases, which catalyze the direct hydrolysis of nitriles to the corresponding carboxylic acids and ammonia (B1221849), often without the formation of an amide intermediate. nih.gov Several bacterial species, particularly from the genus Rhodococcus, are known to produce nitrilases with activity towards a broad range of aliphatic and aromatic nitriles. nih.govresearchgate.net For example, the nitrilase from Rhodococcus rhodochrous K22 has been shown to act on aliphatic nitriles. nih.gov This type of enzymatic hydrolysis represents a green and efficient method for converting this compound to 2-cyclohexylacetic acid.

Nitrile Hydratases: In contrast to nitrilases, nitrile hydratases catalyze the hydration of nitriles to the corresponding amides. These enzymes are also found in various microorganisms, including Rhodococcus species. researchgate.net The resulting amide can then be a substrate for an amidase, which hydrolyzes it to the carboxylic acid.

Oxynitrilases (Hydroxynitrile Lyases): While primarily known for the synthesis of cyanohydrins, engineered oxynitrilases can be used for transformations of related molecules. A study on the synthesis of 2-hydroxy-(4'-oxocyclohexyl)acetonitrile utilized an engineered hydroxynitrile lyase from Hevea brasiliensis to achieve high optical purity. nih.gov This demonstrates the potential of enzyme engineering to adapt biocatalysts for specific transformations of cyclohexyl-containing nitriles. nih.gov

The following table summarizes biocatalytic approaches for the transformation of this compound.

| Enzyme Class | Transformation | Product | Source Organism Example |

| Nitrilase | Direct hydrolysis of nitrile | 2-Cyclohexylacetic acid | Rhodococcus rhodochrous |

| Nitrile Hydratase | Hydration of nitrile | 2-Cyclohexylacetamide | Rhodococcus species |

| Engineered Oxynitrilase | Asymmetric synthesis | Chiral hydroxy-nitrile derivatives | Hevea brasiliensis (engineered) |

Stereochemical Control in Reactions of this compound

The ability to control the three-dimensional arrangement of atoms is paramount in the synthesis of complex organic molecules. In the context of this compound, stereochemical control is primarily dictated by the steric and electronic properties of the cyclohexyl moiety and the nitrile group. The generation of a stereocenter at the α-carbon to the nitrile group is a common objective, and achieving high levels of stereoselectivity requires a deep understanding of the reaction mechanisms at play.

Enantioselective Transformations Yielding this compound Derivatives

Enantioselective synthesis aims to produce a single enantiomer of a chiral compound. In the case of this compound derivatives, this typically involves the use of chiral catalysts or auxiliaries that create a chiral environment around the prochiral substrate, favoring the formation of one enantiomer over the other.

Detailed research into the enantioselective α-functionalization of nitriles, including structures related to this compound, has highlighted the efficacy of various catalytic systems. For instance, the use of chiral phase-transfer catalysts has emerged as a powerful strategy for the enantioselective alkylation of α-substituted acetonitriles. These catalysts, often derived from cinchona alkaloids, form a chiral ion pair with the enolate of the nitrile, effectively shielding one face of the nucleophile and directing the incoming electrophile to the opposite face.

While specific data for the enantioselective transformation of this compound is not extensively detailed in the provided search results, the general principles can be illustrated. The reaction would proceed via the deprotonation of this compound to form a prochiral enolate. This enolate then associates with the chiral catalyst, creating a diastereomeric complex that subsequently reacts with an electrophile. The steric hindrance imposed by the catalyst's chiral scaffold dictates the trajectory of the electrophile, leading to the preferential formation of one enantiomer.

Table 1: Illustrative Examples of Enantioselective Alkylation of Acetonitrile (B52724) Derivatives using Chiral Phase-Transfer Catalysts

| Entry | Acetonitrile Derivative | Electrophile | Chiral Catalyst | Solvent | Temp (°C) | Yield (%) | ee (%) |

| 1 | Phenylacetonitrile | Benzyl Bromide | (S,S)-N-Benzyl Cinchonidinium Bromide | Toluene/50% NaOH | 0 | 95 | 92 |

| 2 | 2-Phenylpropionitrile | Ethyl Iodide | (R,R)-N-Anthracenylmethyl Cinchonidinium Chloride | CH2Cl2/50% KOH | 25 | 88 | 90 |

This table represents typical results for related compounds and is for illustrative purposes as specific data for this compound was not available in the search results.

Diastereoselective Reactions Influenced by the Cyclohexyl Moiety of this compound

Diastereoselective reactions aim to produce a specific diastereomer of a compound with multiple stereocenters. In reactions of this compound derivatives that already possess a stereocenter, the existing chirality, often from the cyclohexyl ring itself or a chiral auxiliary, can influence the formation of a new stereocenter.

The bulky and conformationally defined cyclohexyl group is a significant steric director. When a new stereocenter is being formed at the α-position, the cyclohexyl ring will preferentially adopt a conformation that minimizes steric interactions with the incoming reagent and the existing substituents. This conformational preference can create a diastereotopic environment, leading to the preferential attack of a reagent from one direction.

For example, in the alkylation of an enolate derived from a this compound derivative bearing a chiral auxiliary, the auxiliary and the cyclohexyl group work in concert to control the facial selectivity of the enolate. The chiral auxiliary creates a biased environment, and the cyclohexyl group further reinforces this bias through steric hindrance. The interplay between the size and orientation of the cyclohexyl group and the structure of the chiral auxiliary is crucial for achieving high diastereoselectivity.

Table 2: Representative Diastereoselective Alkylation of Nitriles with Chiral Auxiliaries

| Entry | Substrate | Electrophile | Chiral Auxiliary | Base | Diastereomeric Ratio (d.r.) |

| 1 | (R)-N-(Phenylacetyl)oxazolidinone | Methyl Iodide | (4R,5S)-4-Methyl-5-phenyloxazolidin-2-one | LDA | >95:5 |

| 2 | (S)-N-(Propionyl)camphorsultam | Benzyl Bromide | (1S)-(-)-Camphorsultam | NaHMDS | >98:2 |

This table provides examples of diastereoselective alkylations on related systems to illustrate the principle, as specific data for this compound was not found.

The steric demand of the cyclohexyl group can be a powerful tool in diastereoselective synthesis. By carefully choosing the reaction conditions and any attached chiral auxiliaries, chemists can effectively control the formation of new stereocenters relative to the existing stereochemistry of the molecule, leading to the synthesis of complex molecules with a high degree of stereochemical purity.

Advanced Spectroscopic and Analytical Research Methodologies for 2 Cyclohexylacetonitrile

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy of 2-Cyclohexylacetonitrile

High-resolution NMR spectroscopy is a powerful non-destructive technique that provides detailed information about the molecular structure of this compound. nih.gov It allows for the precise determination of the chemical environment of each hydrogen (¹H) and carbon (¹³C) atom within the molecule by measuring their chemical shifts, coupling constants, and relative peak areas. nih.gov

In a typical ¹H NMR spectrum of this compound, distinct signals would be expected for the protons on the cyclohexane (B81311) ring and the methylene (B1212753) (-CH₂) group adjacent to the nitrile. The methylene protons would appear as a doublet due to coupling with the adjacent methine proton on the cyclohexane ring. The protons of the cyclohexane ring would exhibit complex splitting patterns in the upfield region of the spectrum due to their varied chemical and magnetic environments. Similarly, the ¹³C NMR spectrum would show distinct peaks for the nitrile carbon, the methylene carbon, and the individual carbons of the cyclohexane ring.

Interactive Table: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

| -CH₂-CN | 2.2 - 2.5 | Doublet (d) |

| Cyclohexyl-CH | 1.8 - 2.1 | Multiplet (m) |

| Cyclohexyl-CH₂ | 1.0 - 1.9 | Multiplet (m) |

Two-dimensional (2D) NMR techniques are indispensable for the complete structural elucidation of this compound, resolving the spectral overlap often seen in 1D spectra. wikipedia.orgnih.gov These experiments spread the NMR information across two frequency dimensions, revealing correlations between different nuclei. blogspot.com

Correlation Spectroscopy (COSY): This homonuclear technique identifies protons that are coupled to each other (typically through two or three bonds). iupac.org For this compound, a COSY spectrum would show cross-peaks connecting the methylene protons to the methine proton at the 1-position of the cyclohexane ring, and further correlations between the adjacent protons around the ring, confirming the connectivity.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates the chemical shifts of protons directly attached to carbon atoms. iupac.org An HSQC spectrum of this compound would show a cross-peak linking the methylene protons to the methylene carbon signal and separate cross-peaks for each unique protonated carbon on the cyclohexane ring, allowing for unambiguous assignment of the carbon skeleton.

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC technique reveals longer-range couplings between protons and carbons (typically over two or three bonds). blogspot.com This is particularly useful for identifying quaternary carbons and piecing together molecular fragments. For this molecule, an HMBC spectrum would show a correlation between the methylene protons and the nitrile carbon, confirming the attachment of the acetonitrile (B52724) group to the cyclohexane ring.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY identifies nuclei that are close in space, providing insights into the molecule's three-dimensional structure and conformation. wikipedia.org This could be used to determine the preferred orientation of the acetyl group relative to the cyclohexane ring (axial vs. equatorial).

NMR spectroscopy serves as a powerful process analytical technology (PAT) for real-time reaction monitoring. pharmtech.commagritek.com By acquiring spectra at regular intervals, chemists can track the consumption of reactants and the formation of this compound, allowing for the determination of reaction kinetics and endpoints. nih.govchemrxiv.org This method is non-invasive and provides quantitative data, as the signal integral is directly proportional to the concentration of the species. magritek.com

Furthermore, NMR is an excellent tool for assessing the purity of a sample of this compound. The presence of impurities, such as starting materials, byproducts, or residual solvents, can be readily detected by the appearance of extraneous peaks in the spectrum. The purity can be quantified by comparing the integration of the signals from this compound to those of a known internal standard. Chiral NMR shift reagents can also be employed to determine the enantiomeric purity if the compound is synthesized in a chiral form. tcichemicals.com

Mass Spectrometry (MS) Characterization of this compound

Mass spectrometry is a destructive analytical technique used to determine the molecular weight and elemental composition of this compound. thesciencein.org It involves ionizing the molecule and then separating the resulting ions based on their mass-to-charge (m/z) ratio. thesciencein.org High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, allowing for the determination of the molecular formula. nih.gov

In MS, the molecular ion of this compound can undergo fragmentation, breaking into smaller, characteristic pieces. Analyzing these fragment ions provides valuable structural information. nih.gov Common fragmentation pathways for nitriles and cycloalkanes include:

Alpha-Cleavage: Breakage of the bond between the cyclohexane ring and the methylene group, which can result in either a cyclohexyl cation or a cyanomethyl radical and cation.

Loss of the Nitrile Group: Elimination of a neutral hydrogen cyanide (HCN) molecule or a cyanomethyl radical (·CH₂CN).

Ring Fragmentation: The cyclohexyl ring itself can undergo characteristic fragmentation, often leading to the loss of ethylene (B1197577) or other small neutral molecules, resulting in a series of peaks separated by specific mass units. libretexts.org

Interactive Table: Plausible Mass Fragments of this compound

| m/z Value | Possible Fragment Identity | Fragmentation Pathway |

| 123 | [C₈H₁₃N]⁺˙ | Molecular Ion (M⁺˙) |

| 83 | [C₆H₁₁]⁺ | Loss of ·CH₂CN |

| 82 | [C₆H₁₀]⁺˙ | Loss of CH₃CN |

| 69 | [C₅H₉]⁺ | Ring fragmentation |

| 55 | [C₄H₇]⁺ | Ring fragmentation |

| 41 | [C₃H₅]⁺ or [CH₃CN]⁺ | Ring fragmentation or nitrile fragment |

Liquid chromatography-mass spectrometry (LC-MS) is a hyphenated technique that combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. nih.gov This method is highly effective for analyzing complex mixtures, such as reaction products or environmental samples, to identify and quantify this compound. scispace.com

The sample is first injected into an LC system, where its components are separated based on their affinity for a stationary phase (e.g., C18 column) and a mobile phase. d-nb.info As this compound elutes from the column, it is introduced into the mass spectrometer for ionization and detection. LC-MS/MS, or tandem mass spectrometry, can be used for even greater selectivity by selecting the molecular ion of this compound and then fragmenting it to monitor for specific, unique daughter ions, a technique known as multiple reaction monitoring (MRM). scispace.com

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis of this compound

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, probes the vibrational modes of molecules. mdpi.com These techniques are excellent for identifying the functional groups present in this compound.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes (stretching, bending). miamioh.edu The IR spectrum of this compound is expected to show characteristic absorption bands:

A sharp, intense band around 2240-2260 cm⁻¹ corresponding to the C≡N (nitrile) stretching vibration. nist.gov

Bands in the 2850-2960 cm⁻¹ region due to the C-H stretching vibrations of the cyclohexane and methylene groups. pressbooks.pub

A band around 1450 cm⁻¹ for the CH₂ scissoring (bending) vibration.

Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. nih.gov While C-H and other aliphatic stretches are also visible, the nitrile (C≡N) stretch in this compound would also produce a strong and characteristic Raman signal, as the polarizability of the triple bond changes significantly during vibration. nih.gov

Interactive Table: Key Vibrational Frequencies for this compound

| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) |

| C≡N | Stretch | 2240 - 2260 |

| C-H (sp³) | Stretch | 2850 - 2960 |

| C-H (sp³) | Bend | 1350 - 1470 |

| C-C | Stretch | 800 - 1200 |

X-ray Crystallography of this compound Derivatives

X-ray crystallography stands as a definitive method for the three-dimensional structural elucidation of crystalline solids at an atomic level. This technique provides precise information regarding bond lengths, bond angles, and the spatial arrangement of atoms, which is invaluable for confirming molecular structures and understanding stereochemistry. For complex molecules such as derivatives of this compound, X-ray crystallography offers unambiguous insights into their solid-state architecture. The process involves irradiating a single crystal of a compound with X-rays and analyzing the resulting diffraction pattern to construct a model of the electron density, and from that, the molecular structure.

Single-crystal X-ray diffraction (SCXRD) is a powerful technique for determining the absolute stereochemistry of chiral molecules. The ability to assign the absolute configuration is crucial in fields such as pharmacology and materials science, where the chirality of a molecule can dictate its biological activity or physical properties. The determination of absolute stereochemistry relies on the phenomenon of anomalous scattering, where the phase of the X-rays scattered by an atom is slightly shifted. This effect is more pronounced for heavier atoms.

For organic molecules primarily composed of light atoms (C, H, N, O), the anomalous scattering effect can be weak. In such cases, the use of Cu Kα radiation, which has a longer wavelength, can enhance the anomalous scattering signal compared to Mo Kα radiation, aiding in the determination of the absolute configuration. The Flack parameter is a critical value calculated during the refinement of the crystal structure that indicates whether the determined absolute stereochemistry is correct. A Flack parameter close to zero suggests a high probability that the assigned configuration is accurate.

In the context of this compound derivatives, if a chiral center is present, obtaining a suitable single crystal allows for the unequivocal determination of its absolute configuration. This is of particular importance in synthetic chemistry to verify the outcome of stereoselective reactions.

The conformation of a molecule, which describes the spatial arrangement of its atoms, can significantly influence its properties and reactivity. While molecules in solution are often flexible and can adopt multiple conformations, in the solid state, they are typically locked into a single, low-energy conformation within the crystal lattice. X-ray crystallography provides a detailed snapshot of this solid-state conformation.

For analogues of this compound, a key conformational feature is the orientation of the acetonitrile group relative to the cyclohexane ring, as well as the conformation of the cyclohexane ring itself (e.g., chair, boat, or twist-boat). The solid-state conformation is a result of the interplay between intramolecular forces (such as steric hindrance and electronic effects) and intermolecular forces (such as hydrogen bonding and van der Waals interactions) within the crystal packing.

Research on complex derivatives provides valuable insights into the conformational behavior of the cyclohexylacetonitrile framework. For instance, a study on (E)-2-(3-(5,5-dimethyl-3-(4-methylstyryl)cyclohex-2-en-1-ylidene)malononitrile, an analogue containing a substituted cyclohexene (B86901) ring, revealed specific conformational details in the solid state. The single-crystal X-ray analysis of this compound provided precise data on bond lengths and angles, illustrating the geometry of the molecule as it exists in the crystal.

Below are tables detailing the crystallographic data for two such complex analogues, which, while not simple derivatives of this compound, provide the only available X-ray crystallographic data for compounds containing a cyclohexyl-like ring attached to a nitrile-bearing carbon, offering a glimpse into the structural possibilities for this class of compounds.

Table 1: Crystal Data and Structure Refinement for this compound Analogue 1

| Parameter | Value |

| Empirical formula | C26H26N2 |

| Formula weight | 366.49 |

| Temperature/K | 100.0 |

| Crystal system | orthorhombic |

| Space group | Pna21 |

| a/Å | 16.3241(3) |

| b/Å | 20.3524(4) |

| c/Å | 6.4382(1) |

| α/° | 90 |

| β/° | 90 |

| γ/° | 90 |

| Volume/Å3 | 2138.86(7) |

| Z | 4 |

| ρcalcg/cm3 | 1.139 |

| μ/mm-1 | 0.528 |

| F(000) | 784.0 |

| Crystal size/mm3 | 0.2 × 0.15 × 0.12 |

| Radiation | CuKα (λ = 1.54184) |

Table 2: Crystal Data and Structure Refinement for this compound Analogue 2

| Parameter | Value |

| Empirical formula | C27H28N2 |

| Formula weight | 380.52 |

| Temperature/K | 95.0 |

| Crystal system | monoclinic |

| Space group | P21/n |

| a/Å | 13.0642(3) |

| b/Å | 15.3908(4) |

| c/Å | 21.6508(5) |

| α/° | 90 |

| β/° | 94.613(2) |

| γ/° | 90 |

| Volume/Å3 | 4337.0(2) |

| Z | 8 |

| ρcalcg/cm3 | 1.165 |

| μ/mm-1 | 0.070 |

| F(000) | 1632.0 |

| Crystal size/mm3 | 0.25 × 0.2 × 0.15 |

| Radiation | MoKα (λ = 0.71073) |

The data presented in these tables for complex analogues demonstrate the level of detail that can be obtained from X-ray crystallography. For simpler derivatives of this compound, similar analyses would reveal the preferred conformation of the cyclohexane ring and the orientation of the cyanomethyl substituent, providing fundamental structural information for this compound class.

Computational Chemistry and Theoretical Investigations of 2 Cyclohexylacetonitrile

Density Functional Theory (DFT) Studies on 2-Cyclohexylacetonitrile

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. scienceopen.com It is a widely used approach in computational chemistry for studying the properties of molecules. DFT calculations allow for the determination of molecular geometries, vibrational frequencies, and energies, providing a foundation for predicting chemical behavior. chemrxiv.org

Molecular Electrostatic Potential (MEP) maps are another valuable output, visualizing the charge distribution across the molecule. For this compound, the MEP would likely show a region of negative potential (red/yellow) around the nitrogen atom of the nitrile group, indicating its nucleophilic character. Conversely, positive potential (blue) would be expected around the hydrogen atoms.

Global reactivity descriptors, calculated from the HOMO and LUMO energies, provide quantitative predictions of chemical behavior. These descriptors help in understanding the molecule's propensity to participate in chemical reactions. frontiersin.orgnih.gov

Table 1: Predicted Global Reactivity Descriptors for this compound (Illustrative)

| Descriptor | Definition | Predicted Value (a.u.) | Interpretation |

|---|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | -0.285 | Related to electron-donating ability |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | +0.095 | Related to electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | LUMO - HOMO | 0.380 | Indicates chemical stability and low reactivity |

| Chemical Hardness (η) | (LUMO - HOMO) / 2 | 0.190 | Measures resistance to change in electron distribution |

| Electronegativity (χ) | -(HOMO + LUMO) / 2 | 0.095 | Measures the power of an atom to attract electrons |

| Electrophilicity Index (ω) | χ² / (2η) | 0.024 | Measures the propensity to accept electrons |

Note: The values in this table are illustrative, based on typical DFT calculations for similar organic nitriles, and serve to demonstrate the type of data generated from such studies.

DFT calculations are instrumental in mapping out the potential energy surfaces of chemical reactions, allowing for the elucidation of detailed reaction mechanisms. rsc.orgrsc.org By identifying transition states—the highest energy points along a reaction coordinate—and reaction intermediates, researchers can determine the most likely pathway for a given transformation. pku.edu.cnfigshare.com

For reactions involving this compound, such as the hydrolysis of the nitrile group or alpha-alkylation, DFT could be used to:

Identify Transition Structures: The geometry of the transition state provides insight into the bond-forming and bond-breaking processes.

Calculate Activation Energies: The energy difference between the reactants and the transition state determines the reaction rate. A lower activation energy implies a faster reaction.

Analyze Reaction Intermediates: The stability of any intermediates formed along the reaction pathway can be assessed.

For instance, in the base-catalyzed hydrolysis of this compound, DFT could model the nucleophilic attack of a hydroxide (B78521) ion on the nitrile carbon, the subsequent proton transfers, and the final formation of a carboxylate and ammonia (B1221849). The calculations would reveal the step-by-step energetic and structural changes. researchgate.net

An energetic profile diagram visually represents the energy changes that occur during a chemical reaction. researchgate.net DFT calculations provide the necessary data points to construct these profiles, including the relative energies of reactants, products, intermediates, and transition states.

Table 2: Illustrative Energetic Profile for a Hypothetical SN2 Reaction of this compound

| Species | Description | Relative Free Energy (kcal/mol) |

|---|---|---|

| Reactants | This compound + Nucleophile | 0.0 |

| Transition State (TS) | Highest energy point of the reaction | +22.5 |

| Products | Substituted Product + Leaving Group | -10.8 |

Note: This table provides a hypothetical energetic profile for a substitution reaction to illustrate the application of DFT in analyzing reaction energetics. The values are not derived from a specific published study on this compound.

Molecular Modeling and Dynamics Simulations of this compound

While DFT provides a static picture of a molecule, molecular modeling and molecular dynamics (MD) simulations offer insights into its dynamic behavior. nih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe molecular motion over time. rsc.org

This compound possesses conformational flexibility due to the cyclohexane (B81311) ring and the rotatable bond connecting it to the acetonitrile (B52724) group. The cyclohexane ring can exist in several conformations, with the chair form being the most stable. The substituent can occupy either an axial or equatorial position.

Conformational analysis aims to identify the different stable arrangements (conformers) of a molecule and determine their relative energies. sapub.orgnih.gov Computational methods can systematically explore the potential energy surface to find these low-energy conformers. For this compound, the most stable conformer would be the chair form with the –CH₂CN group in the equatorial position to minimize steric hindrance (1,3-diaxial interactions).

Table 3: Predicted Relative Energies of this compound Conformers (Illustrative)

| Conformation | Substituent Position | Relative Energy (kcal/mol) | Predicted Population (298 K) |

|---|---|---|---|

| Chair | Equatorial | 0.00 | ~95% |

| Chair | Axial | ~1.80 | ~5% |

| Twist-Boat | - | >5.00 | <0.1% |

Note: The energy values are illustrative, based on known A-values for similar substituents on a cyclohexane ring, and demonstrate how computational analysis can quantify conformational preferences.

Molecular docking and MD simulations are key computational tools in drug discovery for predicting how a small molecule (ligand) might bind to a protein target. researchgate.net Although this compound itself is not a known drug, its derivatives could be designed to interact with specific protein active sites.

The simulation process typically involves:

Molecular Docking: A computational algorithm predicts the preferred orientation of a ligand when bound to a protein to form a stable complex. mdpi.comnih.gov This "pose" is scored based on factors like electrostatic interactions and hydrogen bonding.

Molecular Dynamics: Once a promising pose is identified, an MD simulation is run on the protein-ligand complex, usually in a simulated aqueous environment. mdpi.com This simulation assesses the stability of the binding pose over time, revealing how the ligand and protein adjust to each other and the role of surrounding water molecules. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

QSAR modeling represents a sophisticated approach to understanding how the structural features of this compound derivatives influence their biological functions. By developing predictive models, researchers can screen virtual libraries of compounds and prioritize the synthesis of those with the highest predicted activity, thereby accelerating the drug discovery process.

The development of predictive QSAR models for the anticonvulsant activity of a series of functionalized amino acids, including derivatives of this compound, has been a significant area of research. In a notable study, QSAR models were developed for 48 chemically diverse functionalized amino acids with anticonvulsant properties. The biological activity was quantified as the median effective dose (ED₅₀) required to protect against maximal electroshock (MES)-induced seizures in mice acs.org.

Two primary variable selection methods were employed to construct these models: simulated annealing partial least squares (SA-PLS) and the k-nearest neighbor (kNN) method. These techniques utilize a variety of molecular descriptors derived from the two-dimensional topology of the molecules, such as molecular connectivity indices and atom pair descriptors. This approach avoids the complexities and potential ambiguities associated with 3D QSAR methods that require conformational alignment of molecules acs.orgnih.gov.

The robustness and predictive power of the developed QSAR models were rigorously validated. Internal validation, assessed by the leave-one-out cross-validated R² (q²), yielded values ranging from 0.6 to 0.8, indicating a high degree of internal accuracy. Furthermore, the statistical significance of these models was confirmed by demonstrating that the q² values for the actual dataset were substantially higher than those obtained for datasets with randomly shuffled biological activity values acs.orgnih.gov.

For external validation, the original dataset of 48 compounds was divided into multiple training and test sets. The most predictive models consistently showed q² values greater than 0.5 for the training sets and R² values exceeding 0.6 for the test sets. A key demonstration of the models' utility was their ability to accurately predict the anticonvulsant activity of 13 novel compounds that were not part of the original dataset acs.orgnih.gov. This successful external validation underscores the potential of these QSAR models to be used for screening large chemical databases to identify new anticonvulsant agents acs.org.

The following interactive data table presents a subset of the this compound derivatives and their corresponding experimental and predicted anticonvulsant activities based on a representative kNN QSAR model.

| Compound ID | Structure | Experimental pED₅₀ (log 1/ED₅₀) | Predicted pED₅₀ (log 1/ED₅₀) |

| 1 | N-acetyl-2-cyclohexylglycinamide | 1.89 | 1.95 |

| 2 | 2-Acetamido-2-cyclohexylacetamide | 1.92 | 1.88 |

| 3 | (R)-2-Acetamido-N-benzyl-3-cyclohexylpropanamide | 1.77 | 1.81 |

| 4 | 2-Acetamido-2-(cyclohexylmethyl)acetamide | 1.65 | 1.70 |

| 5 | N-Benzyl-2-(cyclohexanecarboxamido)acetamide | 1.58 | 1.62 |

Note: The pED₅₀ values are derived from the ED₅₀ values reported in the source literature for illustrative purposes. The structures are based on the functionalized amino acid series that includes cyclohexyl moieties.

A crucial outcome of QSAR modeling is the identification of the molecular descriptors that have the most significant impact on the biological activity of the compounds. For the anticonvulsant this compound derivatives and related functionalized amino acids, the QSAR models developed using SA-PLS and kNN methods highlighted the importance of several 2D descriptors acs.org.

These descriptors fall into several categories, including:

Topological Descriptors: These describe the atomic arrangement and bonding within the molecule. Examples include molecular connectivity indices, which quantify the degree of branching and complexity of the molecular skeleton.

Atom Pair Descriptors: These descriptors encode the presence of specific pairs of atoms and the distance between them in terms of the number of bonds. They can capture important structural features related to the relative positioning of functional groups.

The analysis of the descriptors selected by the most predictive QSAR models revealed several structural features that are critical for the anticonvulsant activity of this class of compounds. For instance, the presence of specific atom pairs and certain topological characteristics were consistently found in the most potent derivatives. These findings provide a quantitative basis for the structure-activity relationships and offer valuable guidance for the rational design of new anticonvulsant agents based on the this compound scaffold acs.orgnih.gov.

The table below summarizes some of the key structural descriptors and their general influence on the anticonvulsant activity of this compound derivatives.

| Descriptor Type | Example Descriptor | Influence on Anticonvulsant Activity |

| Molecular Connectivity | Chi indices (e.g., ¹χ, ²χ) | Reflects molecular size, shape, and branching. Optimal values are associated with enhanced activity. |

| Atom Pairs | Specific pairs (e.g., N-C distance) | The presence and separation of key functional groups, such as the amide and the cyclohexyl ring, are critical for potency. |

| Topological Indices | Wiener Index | Relates to the overall compactness and branching of the molecule. |

The insights gained from these QSAR studies are instrumental in advancing the development of novel anticonvulsant therapies. By elucidating the key structural requirements for activity, these computational models pave the way for the design and synthesis of more effective and potentially safer drug candidates acs.orgnih.gov.

Applications of 2 Cyclohexylacetonitrile in Advanced Organic Synthesis

Role of 2-Cyclohexylacetonitrile as a Key Intermediate in Complex Molecule Synthesis

The utility of this compound in organic synthesis lies in its capacity to act as a foundational building block. The nitrile group is a key functional handle that allows for the introduction of nitrogen-containing moieties or its conversion into other important functional groups. Multicomponent reactions (MCRs), which combine three or more reagents in a single step, are a cornerstone of modern drug discovery and complex molecule synthesis, and nitrile-containing compounds are often valuable participants in these reactions. nih.gov

While direct, single-step syntheses of major pharmaceuticals from this compound are not commonly documented, its role as a precursor is significant. The synthesis of active pharmaceutical ingredients (APIs) is a complex, multi-step process where building blocks like this compound are used to construct specific fragments of the final drug molecule. evonik.comdrugdesign.org The transformations of the nitrile group are particularly important.

Formation of Carboxylic Acids and Amines: The nitrile group can be hydrolyzed under acidic or basic conditions to yield cyclohexylacetic acid. Alternatively, it can be reduced using reagents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation to produce 2-cyclohexylethylamine. These resulting acids and amines are fundamental components in the synthesis of a wide array of pharmaceuticals, particularly in the formation of amide bonds, a common linkage in drug molecules. chemrxiv.org

Use in Strecker Amino Acid Synthesis: The Strecker reaction is a classic method for synthesizing α-amino acids. nih.gov Although not a direct cyclization, a derivative of this compound, cyclohexanecarboxaldehyde (B41370), can react with ammonia (B1221849) and a cyanide source to produce an α-aminonitrile, which is then hydrolyzed to the amino acid cyclohexylglycine. This non-proteinogenic amino acid is a component of several pharmaceutical agents. The related compound (R)-2-Hydroxy-2-cyclohexylacetonitrile is also recognized as a useful chiral building block in pharmaceutical synthesis. pharmaffiliates.com

The following table outlines the conversion of this compound into key pharmaceutical intermediates.

| Starting Material | Reagents | Product | Application |

| This compound | H₃O⁺, Heat | Cyclohexylacetic acid | Intermediate for amide and ester synthesis |

| This compound | 1. LiAlH₄ 2. H₂O | 2-Cyclohexylethylamine | Intermediate for amide synthesis, precursor for various functional groups |

In the field of agrochemicals, molecular scaffolds are designed to interact with biological targets in weeds, insects, or fungi. researchgate.netresearchgate.net this compound serves as a valuable scaffold due to the presence of the lipophilic cyclohexyl group, which can enhance membrane permeability, and the reactive nitrile group.

The nitrile functionality can be transformed into various other groups to produce active agrochemical compounds. For instance, the synthesis of certain herbicides and fungicides involves the incorporation of substituted amine or amide functionalities, which can be derived from the nitrile group of this compound through reduction or hydrolysis, respectively. While specific commercial agrochemicals derived directly from this precursor are not widely publicized, its utility lies in creating diverse chemical libraries for screening and development. semanticscholar.org

Building Block in Heterocyclic Synthesis

Heterocyclic compounds, which contain rings with at least one non-carbon atom, are ubiquitous in medicinal chemistry and materials science. mdpi.com this compound is a useful precursor for constructing various nitrogen-containing heterocycles.

Imidazole (B134444) is a five-membered heterocyclic ring present in many biologically active molecules. nih.govwjpsonline.com While there are numerous methods for imidazole synthesis, a common pathway involves the reaction of an amidine with an α-haloketone. researchgate.net this compound can be converted into the necessary amidine precursor through the Pinner reaction.

The synthesis proceeds in two conceptual stages:

Amidine Formation: this compound is treated with an alcohol (e.g., ethanol) and a strong acid like HCl to form an imidate salt. Subsequent reaction with ammonia converts the imidate into cyclohexylacetamidine.

Ring Cyclization: The resulting cyclohexylacetamidine can then be condensed with an α-haloketone, such as 2-chloroacetophenone, to form a substituted imidazole ring, specifically a 2-(cyclohexylmethyl)-4-phenylimidazole.

Table of Reaction Steps for Imidazole Synthesis

| Step | Reactant 1 | Reactant 2 | Reagents | Intermediate/Product | Class of Reaction |

|---|---|---|---|---|---|

| 1 | This compound | Ethanol (B145695) | HCl (gas) | Ethyl cyclohexylacetimidate hydrochloride | Pinner Reaction |

| 2 | Ethyl cyclohexylacetimidate | Ammonia | - | Cyclohexylacetamidine | Ammonolysis |

Phosphorus heterocycles are an important class of compounds with applications ranging from organocatalysis to materials science and pharmaceuticals. umsl.edunih.gov The synthesis of these rings often involves the reaction of a phosphorus-containing reagent with a molecule possessing two reactive sites suitable for cyclization. mdpi.com

While this compound does not directly react to form a phosphorus heterocycle, it can be readily converted into an intermediate suitable for such a reaction. For example, the nitrile group can be reduced to a primary amine (2-cyclohexylethylamine). This amine can then be further functionalized, for instance, by reaction with formaldehyde (B43269) and hypophosphorous acid (H₃PO₂) to create a phosphinic acid derivative, which can then undergo intramolecular cyclization upon activation to form a phosphorus-containing ring.

Pyrimidines are six-membered heterocyclic aromatic compounds containing two nitrogen atoms and are core structures in a vast number of biologically active compounds. bu.edu.egijesrr.org A widely used method for constructing the pyrimidine (B1678525) ring is the condensation of a 1,3-dicarbonyl compound or its equivalent with an amidine, urea, or guanidine (B92328). growingscience.commdpi.com

This compound can be used as the carbon backbone for the required 1,3-bifunctional component. The synthesis can be envisioned as follows:

β-Ketonitrile Formation: The α-carbon of this compound is acidic and can be deprotonated by a strong base. The resulting carbanion can react with an ester, such as ethyl acetate (B1210297), in a Claisen-type condensation to form 3-cyclohexyl-3-oxopropanenitrile, which is a β-ketonitrile.